![molecular formula C6H6N4O B598879 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate CAS No. 1198475-27-2](/img/structure/B598879.png)
3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate
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Overview
Description
“3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate” is a compound with the CAS Number: 1198475-27-2. It has a molecular weight of 150.14 and its IUPAC name is 1H-pyrazolo [3,4-b]pyridin-3-amine 7-oxide . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine scaffolds, which includes “this compound”, can be achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C6H6N4O/c7-5-4-2-1-3-10 (11)6 (4)9-8-5/h1-3H, (H3,7,8,9) .Chemical Reactions Analysis
The compound is involved in a sequential opening/closing cascade reaction . The reaction involves the use of unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 150.14 .Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazolo[3,4-b]pyridines, including compounds similar to 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, are notable for their biomedical applications. These compounds are part of a broader class of heterocyclic compounds that present two tautomeric forms, the 1H- and 2H-isomers. The synthesis methods for these compounds vary, with more than 300,000 derivatives described, encompassing a significant interest due to their structural diversity and potential in drug discovery (Donaire-Arias et al., 2022).
Biomedical Importance
The pyrazolo[1,5-a]pyrimidine derivatives, structurally related to this compound, are explored for their broad spectrum of biological activities. Their significance in organic and medicinal chemistry is highlighted by the development of efficient methods for synthesizing polyfunctional N-heterocycles of biomedical importance. These derivatives have shown promise in materials science due to their photophysical properties, indicating a wide array of potential applications (Moustafa et al., 2022).
Anticancer Research
Research into polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridines, akin to this compound, has demonstrated the potential for constructing new compounds with antibacterial properties. Such studies underline the compound's utility as a precursor for developing drugs with potential anticancer applications, showcasing the diverse utility of pyrazolo[3,4-b]pyridine derivatives in therapeutic development (Abdel‐Latif et al., 2019).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthesis methods for pyrazolo[3,4-b]pyridine derivatives emphasize the importance of green chemistry in creating these compounds. Techniques such as ultrasound-promoted regioselective synthesis offer rapid, high-yield production methods that align with sustainable practices, reflecting the ongoing innovation in synthesizing these heterocyclic compounds (Nikpassand et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the group of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with similar biological targets, such as enzymes or receptors that bind purine bases.
Safety and Hazards
Future Directions
The synthesis of “3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate” and other pyrazolo[3,4-b]pyridine derivatives has potential for further exploration . These compounds have shown promising results in inhibiting TRKA, which is associated with the proliferation and differentiation of cells . Therefore, they could be potential candidates for the treatment of diseases related to the overexpression and continuous activation of TRKA .
properties
IUPAC Name |
7-hydroxypyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5-4-2-1-3-10(11)6(4)9-8-5/h1-3,11H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZRHDAYVYMPPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NN=C(C2=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670670 |
Source
|
Record name | 3-Amino-7H-pyrazolo[3,4-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198475-27-2 |
Source
|
Record name | 3-Amino-7H-pyrazolo[3,4-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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